molecular formula C11H14BNO4S B15311859 5-(Pyrrolidine-1-sulfonyl)-1,3-dihydro-2,1-benzoxaborol-1-ol CAS No. 2941257-78-7

5-(Pyrrolidine-1-sulfonyl)-1,3-dihydro-2,1-benzoxaborol-1-ol

Cat. No.: B15311859
CAS No.: 2941257-78-7
M. Wt: 267.11 g/mol
InChI Key: KRPUVSDREVJGOI-UHFFFAOYSA-N
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Description

5-(Pyrrolidine-1-sulfonyl)-1,3-dihydro-2,1-benzoxaborol-1-ol is a compound that belongs to the class of benzoxaboroles, which are known for their unique chemical properties and potential applications in various fields. This compound features a pyrrolidine ring fused with a benzoxaborole structure, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

The synthesis of 5-(Pyrrolidine-1-sulfonyl)-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves multi-step reactions. One common method includes the use of pyrrolidine and benzoxaborole precursors, which undergo sulfonylation and subsequent cyclization reactions. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

5-(Pyrrolidine-1-sulfonyl)-1,3-dihydro-2,1-benzoxaborol-1-ol can undergo various chemical reactions, including:

Scientific Research Applications

5-(Pyrrolidine-1-sulfonyl)-1,3-dihydro-2,1-benzoxaborol-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antiviral and anticancer treatments.

    Industry: It finds applications in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(Pyrrolidine-1-sulfonyl)-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of DNA polymerases or other critical enzymes in biological systems .

Comparison with Similar Compounds

Compared to other benzoxaboroles and pyrrolidine derivatives, 5-(Pyrrolidine-1-sulfonyl)-1,3-dihydro-2,1-benzoxaborol-1-ol stands out due to its unique structural features and potential applications. Similar compounds include:

Properties

CAS No.

2941257-78-7

Molecular Formula

C11H14BNO4S

Molecular Weight

267.11 g/mol

IUPAC Name

1-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)sulfonyl]pyrrolidine

InChI

InChI=1S/C11H14BNO4S/c14-12-11-4-3-10(7-9(11)8-17-12)18(15,16)13-5-1-2-6-13/h3-4,7,14H,1-2,5-6,8H2

InChI Key

KRPUVSDREVJGOI-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)S(=O)(=O)N3CCCC3)O

Origin of Product

United States

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